Sarafloxacin-d8 (hydrochloride trihydrate)

Description

Contextualization of Fluoroquinolone Antibiotics in Modern Pharmaceutical and Environmental Science

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that have been widely used in both human and veterinary medicine. nih.govresearchgate.net Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. researchgate.netcaymanchem.com Sarafloxacin (B1681457), a second-generation fluoroquinolone developed exclusively for veterinary use, has demonstrated excellent antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli and Salmonella spp. nih.govnih.gov It has been used to treat and control bacterial infections in poultry and fish. nih.govnih.gov

The extensive use of fluoroquinolones, including sarafloxacin, has led to their emergence as environmental contaminants. Their presence in soil, water, and sediment is a growing concern due to the potential for promoting antibiotic resistance in environmental bacteria and the unknown long-term ecological effects. This has necessitated the development of sensitive and accurate analytical methods to monitor their presence and fate in various environmental matrices.

Theoretical Framework of Stable Isotope Labeling in Analytical Chemistry

Stable isotope labeling is a powerful technique used to track the passage of a substance through a reaction or a biological system. wikipedia.org It involves replacing one or more atoms in a molecule with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.comcreative-proteomics.com The resulting isotopically labeled compound is chemically and physically almost identical to its unlabeled counterpart but has a higher molecular mass. acanthusresearch.com

This mass difference is the key to its utility in analytical chemistry, particularly in mass spectrometry (MS). symeres.com When a known quantity of a stable isotope-labeled (SIL) compound is added to a sample, it can serve as an ideal internal standard. musechem.com Because the SIL internal standard behaves identically to the target analyte during sample preparation, extraction, and chromatographic separation, it can effectively compensate for sample loss and variations in instrument response (matrix effects). acanthusresearch.commusechem.com This significantly improves the precision, accuracy, and reliability of quantitative analysis, especially in complex matrices like blood, plasma, and environmental samples. acanthusresearch.commusechem.com

The substitution of hydrogen with deuterium can also lead to the "deuterium kinetic isotope effect," where the C-D bond is stronger and breaks more slowly than a C-H bond. This can alter the rate of metabolism, a property leveraged in the design of some deuterated drugs to improve their pharmacokinetic profiles. nih.gov

Significance and Research Trajectories of Sarafloxacin-d8 (hydrochloride trihydrate) within Isotope-Labeled Compounds

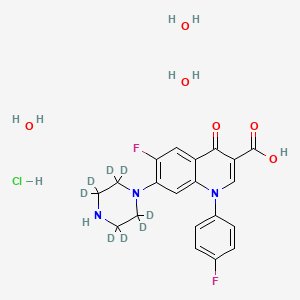

Sarafloxacin-d8 (hydrochloride trihydrate) is the deuterium-labeled analog of sarafloxacin, where eight hydrogen atoms on the piperazinyl ring have been replaced by deuterium atoms. nih.govsigmaaldrich.com Its primary and crucial role in scientific research is to serve as an internal standard for the accurate quantification of sarafloxacin by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

The significance of Sarafloxacin-d8 lies in its ability to enable highly reliable analytical methods for two main research trajectories:

Pharmacokinetic Studies: In veterinary medicine, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug like sarafloxacin is critical. semanticscholar.org Pharmacokinetic studies determine how an animal processes the drug, which is essential for establishing effective treatment protocols. semanticscholar.orgnih.gov By using Sarafloxacin-d8 as an internal standard, researchers can precisely measure the concentration of sarafloxacin in biological samples such as plasma, kidney, and liver over time. semanticscholar.orgnih.gov This leads to accurate pharmacokinetic parameters like peak concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC). nih.gov

Environmental Monitoring: Given the concerns about fluoroquinolones as environmental pollutants, regulatory bodies and researchers require robust methods to detect and quantify these compounds in samples like water, soil, and animal-derived food products. Sarafloxacin-d8 is indispensable for developing and validating these analytical methods, ensuring that measurements of sarafloxacin contamination are accurate and reproducible.

By providing a reliable reference point for quantification, Sarafloxacin-d8 (hydrochloride trihydrate) underpins the research necessary for both the effective veterinary use of sarafloxacin and the monitoring of its environmental impact.

Data Tables

The following tables provide key data regarding the properties and applications of Sarafloxacin-d8 (hydrochloride trihydrate).

Table 1: Chemical Properties of Sarafloxacin-d8 (hydrochloride trihydrate)

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 6-fluoro-1-(4-fluorophenyl)-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate;hydrochloride | nih.gov |

| Synonyms | 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazin-d8-1-yl)-3-quinolinecarboxylic acid hydrochloride trihydrate | sigmaaldrich.com |

| CAS Number | 2733145-07-6 (for hydrochloride) | caymanchem.comnih.gov |

| Molecular Formula | C₂₀H₂₄ClF₂N₃O₆ (or C₂₀D₈H₉F₂N₃O₃ · HCl · 3H₂O) | sigmaaldrich.comnih.gov |

| Molecular Weight | 483.9 g/mol | sigmaaldrich.comnih.gov |

| Mass Shift | M+8 | sigmaaldrich.com |

| Form | Solid | caymanchem.com |

Table 2: Research Applications of Sarafloxacin-d8 (hydrochloride trihydrate)

| Application Area | Specific Use | Purpose | Key Technique | Source(s) |

|---|---|---|---|---|

| Pharmaceutical Research | Internal Standard in Pharmacokinetic (PK) Studies | To accurately quantify sarafloxacin concentrations in biological fluids and tissues (e.g., plasma, liver, kidney) to determine ADME profiles. | LC-MS, GC-MS | caymanchem.comsemanticscholar.orgnih.gov |

| Environmental Science | Internal Standard for Residue Analysis | To precisely measure levels of sarafloxacin in environmental samples (water, soil) and food products (e.g., poultry, fish). | LC-MS, HPLC | caymanchem.com |

| Analytical Chemistry | Method Validation and Quality Control | To ensure the accuracy, precision, and reproducibility of analytical methods designed to detect and quantify sarafloxacin. | Mass Spectrometry | caymanchem.commusechem.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H24ClF2N3O6 |

|---|---|

Molecular Weight |

483.9 g/mol |

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate;hydrochloride |

InChI |

InChI=1S/C20H17F2N3O3.ClH.3H2O/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;;;;/h1-4,9-11,23H,5-8H2,(H,27,28);1H;3*1H2/i5D2,6D2,7D2,8D2;;;; |

InChI Key |

RHFJRYYKKBTONU-FUDLSQRCSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F)([2H])[2H])[2H].O.O.O.Cl |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Engineering for Sarafloxacin D8 Hydrochloride Trihydrate

Foundational Organic Synthesis Routes for Sarafloxacin (B1681457) Precursors

The molecular architecture of sarafloxacin consists of two primary scaffolds: a substituted fluoroquinolone core and a piperazine (B1678402) ring at the C-7 position. The synthesis of Sarafloxacin-d8, therefore, begins with the independent or convergent synthesis of these non-labeled precursors.

The foundational synthesis of the fluoroquinolone core, specifically the 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, is a well-established process in medicinal chemistry. whiterose.ac.uk A common approach involves the cyclization of an appropriately substituted aniline (B41778) with a malonic acid derivative. For instance, a multi-step sequence may begin with 2,4-dichloro-5-fluoro-acetophenone, which is reacted with a formylating agent like trimethyl orthoformate or formacyl trimethylammonium monomethyl sulfate. cymitquimica.com The resulting intermediate is then condensed with p-fluoroaniline to form an enamino ketone, α-(2,4-dichloro-5-fluorobenzoyl)-β-(4-fluoroanilino) acrylic acid ester. cymitquimica.com Subsequent intramolecular cyclization, often promoted by a strong base such as sodium hydride (NaH), leads to the formation of the quinolone ring system. cymitquimica.com Final hydrolysis of the ester group yields the carboxylic acid, a key precursor for sarafloxacin.

Concurrently, the piperazine moiety must be prepared. Piperazine is a common heterocycle, and numerous synthetic methods exist. organic-chemistry.org These can range from classical methods, such as the reaction of ethylenediamine (B42938) with 1,2-dichloroethane, to more modern catalytic approaches. nih.gov For the purpose of synthesizing sarafloxacin derivatives, a protected form of piperazine, such as 1-Boc-piperazine, is often used to control reactivity during subsequent coupling steps. sigmaaldrich.com The synthesis of 1-Boc-piperazine can be achieved with high yield via the solvent-free N-Boc protection of piperazine, catalyzed by iodine. sigmaaldrich.com

The final step in constructing the non-labeled sarafloxacin skeleton involves the nucleophilic aromatic substitution (SNAr) reaction between the fluoroquinolone core and the piperazine ring. The chlorine atom at the C-7 position of the quinolone is displaced by one of the nitrogen atoms of piperazine, a reaction typically carried out in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). nih.govwhiterose.ac.uk If a protected piperazine is used, a subsequent deprotection step is required to yield sarafloxacin.

Table 1: Key Synthetic Reactions for Sarafloxacin Precursors

| Reaction Type | Precursors | Reagents & Conditions | Product |

|---|---|---|---|

| Quinolone Core Formation | α-(2,4-dichloro-5-fluorobenzoyl)-β-(4-fluoroanilino) acrylic acid ester | Sodium Hydride (NaH), Diphenyl ether (solvent), Heat | 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ester |

| Piperazine Protection | Piperazine | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Iodine (catalyst) | 1-Boc-piperazine |

| SNAr Coupling | 7-chloro-6-fluoro-1-(p-fluoro phenyl)-1,4-oxoquinoline-3-carboxylic acid, Piperazine | Acetonitrile or DMF, Heat | Sarafloxacin |

Advanced Deuteration Methodologies for Site-Specific Isotopic Enrichment

The defining feature of Sarafloxacin-d8 is the presence of eight deuterium (B1214612) atoms on the piperazine ring. This requires specialized isotopic labeling techniques that are both efficient and highly selective, ensuring that deuterium is incorporated only at the desired positions.

Techniques for Introducing Deuterium into Piperazinyl Moieties

The synthesis of the piperazine-d8 moiety is the critical isotopic engineering step. Several methodologies can be employed to achieve this, either by building the ring from deuterated precursors or by direct hydrogen-deuterium exchange on a pre-formed piperazine ring.

One effective strategy is to use a commercially available, pre-labeled starting material, such as piperazine-d8 dihydrochloride . smolecule.commusechem.com This simplifies the synthesis significantly, as the isotopic label is already in place. The piperazine-d8 can then be coupled with the fluoroquinolone core using the standard SNAr reaction conditions described previously. This approach offers high isotopic purity and avoids side reactions associated with some deuteration methods.

Alternatively, the piperazine ring can be deuterated through various chemical reactions.

Catalytic Hydrogen Isotope Exchange (HIE): This method involves exposing a piperazine derivative to a source of deuterium, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel. smolecule.comx-chemrx.com The catalyst facilitates the exchange of hydrogen atoms on the carbon skeleton of the piperazine ring with deuterium atoms from the isotopic source. Photoredox catalysis using an iridium-based photocatalyst in the presence of D₂O has also proven effective for labeling α-amino C(sp³)–H bonds, a position found in piperazine rings. nih.gov

Reduction of a Diketopiperazine Precursor: A powerful method for introducing four deuterium atoms involves the reduction of a dioxopiperazine intermediate. For example, a 10-[3-(3,5-dioxo-1-piperazinyl)propyl] precursor can be reduced with a strong deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄) . nih.gov This reaction reduces the two ketone functionalities, replacing four hydrogen atoms with four deuterium atoms to yield a d₄-labeled piperazine ring. nih.gov To achieve a d₈-labeling, one would need to start with a fully deuterated diketopiperazine precursor or perform the reduction on a substrate where all eight positions can be reduced from a higher oxidation state. A more direct approach for full deuteration is the reduction of pyrazine (B50134) with D₂ over a rhodium-alumina catalyst.

A general scheme for producing the final labeled compound involves coupling the fluoroquinolone core with a protected, deuterated piperazine, such as N-Boc-piperazine-d4 or a fully deuterated N-Boc-piperazine-d8. cymitquimica.com The Boc-protecting group allows for controlled coupling, after which it is removed with an acid (like trifluoroacetic acid or HCl) to yield the final Sarafloxacin-d8. jgtps.com

Analytical Validation of Deuterium Incorporation and Purity

Following the synthesis, it is imperative to verify the successful incorporation of deuterium atoms and to quantify the isotopic purity of the final product. A combination of spectroscopic and spectrometric techniques is employed for this validation.

Mass Spectrometry (MS): This is the primary technique for confirming the mass change resulting from deuteration. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of Sarafloxacin-d8, which should be approximately 8 Daltons higher than its non-labeled counterpart (Sarafloxacin, MW ≈ 385.38 g/mol vs. Sarafloxacin-d8, MW ≈ 393.43 g/mol ). The mass spectrum will also show the isotopic distribution, revealing the percentage of molecules that are fully labeled (d8), partially labeled (d1-d7), or unlabeled (d0).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Sarafloxacin-d8, the signals corresponding to the eight protons on the piperazine ring should be absent or significantly diminished. The disappearance of these signals provides direct evidence of successful deuteration at the intended sites. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum should show signals at chemical shifts corresponding to the piperazine ring carbons, confirming that the deuterium atoms are located at these positions.

¹³C NMR (Carbon NMR): Carbon atoms bonded to deuterium exhibit a characteristic splitting pattern (a triplet for -CD-, a quintet for -CD₂-) and are shifted slightly upfield compared to carbons bonded to protons. This provides further confirmation of the location of the deuterium labels.

Table 2: Analytical Techniques for Validation of Sarafloxacin-d8

| Analytical Technique | Information Obtained | Expected Result for Sarafloxacin-d8 |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight confirmation and isotopic enrichment | Molecular ion peak shifted by +8 m/z units compared to the unlabeled standard; analysis of isotopic cluster to determine purity. |

| ¹H NMR Spectroscopy | Site of deuteration and degree of incorporation | Disappearance or significant reduction of proton signals corresponding to the piperazine ring (typically in the 2.5-4.0 ppm range). |

| ²H NMR Spectroscopy | Direct confirmation of deuterium location | Presence of signals in the region corresponding to the piperazine ring. |

| ¹³C NMR Spectroscopy | Confirmation of C-D bonds | Splitting of carbon signals for deuterated positions and slight upfield shifts. |

Optimization of Synthetic Yields and Isotopic Integrity

Maximizing the chemical yield while preserving the isotopic integrity (i.e., high deuterium incorporation and minimal back-exchange) is crucial for an efficient synthesis. Optimization involves careful control over reaction conditions and purification methods.

For the SNAr coupling step, optimization may involve screening different bases, solvents, and temperatures to maximize the reaction rate and minimize side-product formation. The use of modern catalytic systems, such as palladium-catalyzed Buchwald-Hartwig amination, can sometimes offer milder conditions and higher yields compared to traditional SNAr reactions, although this is highly substrate-dependent. sigmaaldrich.com

When deuteration is performed via HIE, the choice of catalyst, temperature, pressure of D₂ gas, and reaction time are critical parameters. researchgate.net Over-exposure or overly harsh conditions can sometimes lead to deuterium scrambling, where the isotope is incorporated into undesired positions on the molecule. The use of flow chemistry offers precise control over these parameters, which can lead to improved selectivity and higher, more consistent deuterium incorporation. x-chemrx.com

Maintaining isotopic integrity during workup and purification is also essential. Exposure to protic solvents (especially water or methanol) under acidic or basic conditions can lead to H-D back-exchange, lowering the isotopic purity of the final product. Therefore, purification methods like chromatography should be performed with aprotic or deuterated solvents where feasible, and aqueous workups should be carefully pH-controlled and minimized. The stability of the C-D bonds at the piperazine moiety is generally high under neutral conditions, which aids in preserving the label during the final isolation and formulation of the hydrochloride trihydrate salt.

Sophisticated Analytical Methodologies Leveraging Sarafloxacin D8 Hydrochloride Trihydrate

Quantitative Mass Spectrometry Applications

Mass spectrometry (MS), particularly when coupled with chromatographic separation, has become the gold standard for the quantitative analysis of fluoroquinolones. The use of deuterated internal standards like Sarafloxacin-d8 is fundamental to the success of these methods.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methods for Fluoroquinolone Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of fluoroquinolones in complex samples such as environmental water and biological tissues. sigmaaldrich.com The development of these methods involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. Sarafloxacin-d8 is introduced into samples at a known concentration at an early stage of the sample preparation process. researchgate.net

During method development, specific precursor-to-product ion transitions are identified for each target analyte and for the internal standard in a process called Multiple Reaction Monitoring (MRM). For Sarafloxacin-d8, the instrument monitors its specific mass-to-charge ratio (m/z) and a characteristic fragment ion produced upon collision-induced dissociation. By comparing the response of the native analyte to that of the known concentration of Sarafloxacin-d8, analysts can accurately calculate the concentration of the target fluoroquinolone, effectively correcting for any loss of analyte during extraction or for signal suppression/enhancement effects in the MS source. moca.net.ua

Validation of these LC-MS/MS methods is performed according to international guidelines to ensure their reliability. iaea.org Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). Studies have demonstrated excellent method performance, with high recovery rates and low relative standard deviations, when using Sarafloxacin-d8 for the analysis of fluoroquinolones like ciprofloxacin (B1669076), enrofloxacin (B1671348), and sarafloxacin (B1681457) itself in diverse matrices such as chicken feathers, wastewater, and fish tissue. sigmaaldrich.comresearchgate.netgcms.cz For instance, a method for analyzing antibiotics in chicken feathers utilized Sarafloxacin-d8 as an internal standard for sarafloxacin, contributing to a robust and validated analytical procedure. gcms.cz Similarly, its use was integral in methods developed for detecting fluoroquinolones in environmental water samples and wastewater treatment plant effluents. researchgate.netresearch-solution.com

Below is an interactive table summarizing typical LC-MS/MS parameters for the analysis of fluoroquinolones using Sarafloxacin-d8 as an internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sarafloxacin-d8 | 394.1 | 376.2 | 20 |

| Ciprofloxacin | 332.1 | 288.1 | 25 |

| Norfloxacin | 320.1 | 276.1 | 25 |

| Enrofloxacin | 360.2 | 316.2 | 27 |

| Sarafloxacin | 386.1 | 368.1 | 20 |

| Note: The values presented in this table are illustrative and can vary depending on the specific instrumentation and analytical conditions. |

Strategies for Internal Standard Selection in Complex Biological and Environmental Matrices

The accurate quantification of analytes in complex matrices such as wastewater, soil, sediment, and biological tissues is a significant analytical challenge. nih.gov These matrices contain a multitude of co-extracted components that can interfere with the analysis, most notably through a phenomenon known as the "matrix effect" in mass spectrometry. The matrix effect causes suppression or enhancement of the analyte's ionization, leading to inaccurate and unreliable results. nih.gov

The most effective strategy to compensate for these effects is the use of a stable isotope-labeled internal standard (SIL-IS). rsc.org Sarafloxacin-d8 is an exemplary SIL-IS for fluoroquinolone analysis. researchgate.netgcms.czresearch-solution.com The ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. rsc.org By replacing eight hydrogen atoms with deuterium (B1214612), Sarafloxacin-d8 has a higher molecular weight than native sarafloxacin but exhibits nearly identical properties, including:

Chromatographic Retention Time: It co-elutes with the unlabeled analyte, ensuring that both are subjected to the same matrix effects at the same time.

Extraction Recovery: It behaves similarly during sample preparation steps like solid-phase extraction (SPE), meaning any loss of analyte is mirrored by a proportional loss of the internal standard. researchgate.net

Ionization Efficiency: It experiences the same degree of ionization suppression or enhancement in the MS source.

Because the SIL-IS is added at a known concentration at the beginning of the workflow, the ratio of the analyte signal to the internal standard signal remains constant, regardless of sample loss or matrix effects. This ratio is then used to construct the calibration curve and accurately quantify the analyte. The use of Sarafloxacin-d8 has been successfully demonstrated in the analysis of antibiotics in various complex matrices, including fish farm water and sediment, chicken feathers, and municipal wastewater. researchgate.netgcms.czresearch-solution.com

High-Resolution Chromatographic Separation Paradigms

The separation of multiple analytes prior to detection is a critical step in any robust analytical method. High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are the premier separation techniques for fluoroquinolone analysis.

Advanced High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Techniques for Fluoroquinolone Profiling

HPLC and UHPLC are indispensable for the analysis of fluoroquinolones from various samples. nih.gov These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and can operate at much higher pressures than conventional HPLC systems. This results in significant advantages, including:

Higher Resolution: Sharper and narrower peaks, allowing for better separation of closely related compounds.

Increased Sensitivity: Taller peaks lead to lower detection limits.

Faster Analysis Times: Run times can be reduced from tens of minutes to just a few minutes, increasing sample throughput. gcms.cz

In the context of fluoroquinolone profiling, UHPLC-MS/MS methods are particularly powerful, enabling the simultaneous quantification of dozens of antibiotic residues in a single, rapid analysis. gcms.cz A multi-residue method for analyzing six classes of antibiotics in chicken feathers, for example, employed UHPLC-MS/MS with Sarafloxacin-d8 as one of the internal standards to achieve the necessary speed and sensitivity. gcms.cz Similarly, UHPLC was used to investigate pharmaceuticals in wastewater, where Sarafloxacin-d8 hydrochloride trihydrate was part of a mix of internal standards to ensure accurate measurement. research-solution.com The choice of a reversed-phase column, most commonly a C18 column, is standard practice for these applications, as it effectively retains and separates the moderately polar fluoroquinolone molecules.

The following interactive table provides examples of chromatographic conditions used in the analysis of fluoroquinolones.

| Technique | Column | Column Dimensions | Mobile Phase | Flow Rate |

| UHPLC | ACQUITY UPLC BEH C18 | 1.7 µm, 2.1mm x 50 mm | A: Acetonitrile (B52724)/Methanol (B129727) + 0.1% Formic AcidB: Water + 0.1% Formic Acid | 0.4 mL/min |

| HPLC | XDB-C18 | 3.5 µm, 100 mm x 4.6 mm | A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid | 1.0 mL/min |

| HPLC | Chromolith® RP-18 | - | Acetonitrile and Phosphate Buffer (pH 5.5) | 2.0 mL/min |

| This data is compiled from various sources and represents typical, not universal, conditions. iaea.orgresearchgate.net |

Considerations for Mobile Phase Composition and Column Chemistry in Deuterated Compound Analysis

The successful chromatographic separation of fluoroquinolones hinges on the careful selection of the mobile phase and stationary phase (column chemistry). Since deuterated standards like Sarafloxacin-d8 have virtually identical chromatographic behavior to their non-deuterated analogs, these parameters are optimized for the class of compounds as a whole, not specifically for the standard.

Mobile Phase Composition: Reversed-phase chromatography, using a non-polar stationary phase and a polar mobile phase, is the dominant mode of separation. The mobile phase typically consists of a mixture of water (often acidified) and an organic solvent like acetonitrile or methanol. nih.gov

pH Control: Fluoroquinolones are amphoteric, meaning they have both acidic (carboxylic acid) and basic (piperazine ring) functional groups. Their charge state, and thus their retention on a reversed-phase column, is highly dependent on the pH of the mobile phase. Acidifying the mobile phase, commonly with formic acid to a pH of around 3, ensures that the carboxylic acid group is protonated (neutral) and the amine groups are protonated (positive charge), leading to consistent retention and good peak shapes.

Organic Modifier: The proportion of acetonitrile or methanol is adjusted (often in a gradient) to control the elution of the analytes. Increasing the organic solvent content decreases the polarity of the mobile phase, causing the analytes to elute more quickly from the C18 column. nih.gov

Column Chemistry: The most widely used stationary phase is the C18 (octadecyl) column, where long hydrocarbon chains are chemically bonded to silica (B1680970) particles. researchgate.net This non-polar surface provides effective retention for the moderately polar fluoroquinolones through hydrophobic interactions. The choice of a high-purity, end-capped silica C18 column is crucial to minimize undesirable interactions between residual silanol (B1196071) groups on the silica surface and the basic amine functions of the fluoroquinolones, which can otherwise lead to peak tailing and poor chromatographic performance.

Spectroscopic Characterization Techniques for Isotopic Integrity

The fidelity of stable isotope-labeled internal standards is paramount for accuracy in quantitative analytical chemistry. For Sarafloxacin-d8 (hydrochloride trihydrate), it is crucial to verify not only that the deuterium atoms are present but also that they are located at the correct positions within the molecule and that the isotopic enrichment is high. This verification process relies on sophisticated spectroscopic techniques capable of differentiating between isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Confirmation of Deuteration Sites and Extent

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including the detailed analysis of isotopically labeled compounds. Both Proton (¹H) NMR and Deuterium (²H or D) NMR are leveraged to confirm the specific sites of deuteration and to quantify the extent of isotopic enrichment in Sarafloxacin-d8.

In ¹H NMR, the absence of signals at specific chemical shifts, which would be present in the spectrum of unlabeled Sarafloxacin, provides primary evidence of successful deuteration at those sites. The integration of any small, residual proton signals at these positions, when compared against the integration of a non-deuterated portion of the molecule or an internal standard, allows for the calculation of the extent of deuteration.

Table 1: Illustrative NMR Data for Site and Extent of Deuteration Analysis of Sarafloxacin-d8

| Technique | Expected Observation for Sarafloxacin-d8 | Information Gained |

| ¹H NMR | Significant reduction or absence of proton signals corresponding to the piperazine (B1678402) ring protons. | Confirms sites of deuteration. |

| Integration of residual proton signals compared to a stable signal (e.g., aromatic protons). | Quantifies the extent of deuteration (isotopic enrichment). | |

| ²H NMR | Appearance of signals at chemical shifts corresponding to the deuterated positions on the piperazine ring. sigmaaldrich.com | Directly confirms the location of deuterium atoms. sigmaaldrich.com |

| Relative integration of ²H signals matches the expected 8-deuterium atom distribution. | Verifies the integrity of the labeling pattern. |

Applications of High-Resolution Mass Spectrometry for Isotopic Verification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is a powerful method for verifying the isotopic purity of deuterium-labeled compounds. researchgate.net This technique offers high sensitivity and mass accuracy, allowing for the clear differentiation of molecules with very small mass differences, such as isotopologs.

For Sarafloxacin-d8 (hydrochloride trihydrate), ESI-HRMS analysis is used to determine its isotopic purity by measuring the relative abundances of its various hydrogen/deuterium (H/D) isotopolog ions. researchgate.net The mass spectrum will show a cluster of ions centered around the mass of the fully deuterated molecule ([M-d8+H]⁺). This cluster includes the primary ion as well as less abundant ions corresponding to molecules with fewer than eight deuterium atoms (e.g., d7, d6, d5 isotopologs) and the unlabeled (d0) version.

The exceptional mass accuracy of HRMS instruments, such as the Orbitrap, allows for the confident assignment of the elemental composition of each detected ion. ub.edu By calculating the theoretical masses of all possible isotopologs (from d0 to d8) and comparing them to the measured masses, a precise distribution can be determined. The isotopic purity is then calculated from the relative abundance of the target d8 isotopolog compared to the sum of all related isotopologs. Research has demonstrated that this method provides isotopic purity values that are in good agreement with the certified values provided by manufacturers. researchgate.net A study using ESI-HRMS reported an isotopic purity of 98.60% for a batch of Sarafloxacin-d8 hydrochloride trihydrate. researchgate.net

Table 2: Theoretical and Observed Mass Data for Sarafloxacin-d8 Isotopologs via HRMS

| Isotopolog | Description | Theoretical Monoisotopic Mass [M+H]⁺ ( g/mol ) | Relative Abundance |

| d8 | Fully deuterated Sarafloxacin | 432.2216 | Highest |

| d7 | Sarafloxacin with 7 deuterium atoms | 431.2153 | Lower |

| d6 | Sarafloxacin with 6 deuterium atoms | 430.2090 | Lower |

| ... | ... | ... | ... |

| d0 | Unlabeled Sarafloxacin | 424.1728 | Lowest / Trace |

Mechanistic Investigations and Tracer Studies with Sarafloxacin D8 Hydrochloride Trihydrate

Methodological Framework for Metabolism Research

The study of drug metabolism is fundamental to understanding the efficacy and fate of pharmaceutical compounds within a biological system. For fluoroquinolones like sarafloxacin (B1681457), this involves characterizing how the parent drug is chemically altered by metabolic processes. The use of isotopically labeled compounds, such as Sarafloxacin-d8 (hydrochloride trihydrate), is a cornerstone of modern metabolism research, providing an invaluable tool for tracing the biotransformation of the molecule.

In Vitro Systems for Elucidating Biotransformation Pathways of Fluoroquinolones

In vitro systems are essential for isolating and identifying metabolic pathways without the complexities of a whole organism. These systems allow researchers to study the biotransformation of fluoroquinolones in a controlled environment. Common in vitro models include subcellular fractions (microsomes, S9 fractions), cultured cells (hepatocytes), and purified enzymes.

For fluoroquinolones, these systems are used to investigate metabolic reactions such as oxidation, glucuronidation, and sulfation. For instance, studies on the biotransformation of the fluoroquinolone levofloxacin (B1675101) have utilized the secretome of the white-rot fungus Coriolopsis gallica. mdpi.com This enzymatic system, containing enzymes like laccases and peroxidases, was shown to effectively degrade the antibiotic, demonstrating the potential of microbial-based systems to model environmental or gut microflora-mediated metabolism. mdpi.com The primary biotransformation of sarafloxacin in biological systems involves the oxidative degradation of the piperazinyl substituent, leading to metabolites like 3'-oxo-sarafloxacin. fao.org In vitro systems are critical for confirming these pathways and identifying the specific enzymes responsible (e.g., cytochrome P450 isoforms).

Isotope Tracer Techniques in Identifying and Quantifying Metabolites

Isotope tracer techniques are a powerful analytical tool for identifying and quantifying drug metabolites. nih.gov By introducing a stable isotope-labeled version of a drug, such as Sarafloxacin-d8, researchers can use mass spectrometry (MS) to distinguish the drug and its metabolites from endogenous molecules in a complex biological matrix. nih.govbitesizebio.com The deuterium (B1214612) (d8) label on the piperazinyl moiety of sarafloxacin creates a distinct mass shift.

When a sample from a metabolism study is analyzed by liquid chromatography-mass spectrometry (LC-MS), the unlabeled parent drug and its metabolites will each have a characteristic mass-to-charge ratio (m/z). Any metabolite formed from Sarafloxacin-d8 will retain the deuterium label (or a fragment of it), resulting in a predictable mass shift compared to the corresponding unlabeled metabolite. This "isotope pattern" provides a clear signature, enabling confident identification of novel or unexpected metabolites. nih.govfrontiersin.org This approach is highly complementary to traditional MS/MS fragmentation analysis because it directly links a metabolite to its parent drug based on the isotopic label, a principle that is highly effective for small molecules. nih.govbiorxiv.org

Environmental Fate Studies: Analytical Approaches

The widespread use of antibiotics has led to concerns about their persistence and effects in the environment. Sarafloxacin-d8 (hydrochloride trihydrate) serves as a critical analytical standard for studying the environmental fate of sarafloxacin, particularly its degradation in water and soil systems.

Photodegradation Kinetics and Product Identification in Aqueous Environments Using Labeled Standards

The degradation of fluoroquinolones by sunlight in aquatic environments is a significant pathway for their removal. Studies on the photolysis of sarafloxacin in aqueous systems have shown that it follows first-order degradation kinetics. nih.gov The rate of this degradation is highly dependent on environmental conditions such as pH; for sarafloxacin, the rate of dissipation increases with higher pH. nih.gov

In such studies, an isotopically labeled standard like Sarafloxacin-d8 is indispensable for accurate quantification. When analyzing environmental samples (e.g., river water), the matrix can interfere with the analytical signal. By adding a known amount of Sarafloxacin-d8 as an internal standard, researchers can correct for signal suppression or enhancement, as well as for losses during sample extraction and preparation. This ensures the accuracy of kinetic data. LC-MS/MS is the analytical technique of choice for these measurements, allowing for the sensitive detection of both the parent compound and its photoproducts. nih.gov It has been noted that in some cases, sarafloxacin itself can be a photoproduct of other fluoroquinolones, such as difloxacin, and tends to be more persistent. nih.gov

| Parameter | Value | Conditions | Reference |

| Degradation Kinetics | First-order | Matrix-free aqueous medium | nih.gov |

| Rate Constant (k) | 0.26 h⁻¹ | Matrix-free aqueous medium | nih.gov |

| Effect of pH | Dissipation rate increases with increasing pH | Aqueous solution | nih.gov |

| Effect of Humic Substances | Retards degradation (light barrier) | Aqueous solution | nih.gov |

| **Effect of Additives (Acetone, H₂O₂) ** | Accelerates degradation | Aqueous solution | nih.gov |

Aerobic Biodegradation Study Design in Soil and Water Systems

Understanding how sarafloxacin biodegrades in soil and water is key to assessing its environmental persistence. A typical study design involves treating soil or water samples with the antibiotic and monitoring its concentration and the formation of degradation products over time under aerobic conditions.

Studies using radiolabeled sarafloxacin (¹⁴C-sarafloxacin) provide a model for how deuterium-labeled standards can be applied. In experiments with loam, silt loam, and sandy loam soils, the mineralization of ¹⁴C-sarafloxacin to ¹⁴CO₂ was minimal (less than 1% of the applied radioactivity), suggesting that the core quinolone structure is highly resistant to complete biodegradation. oup.com A significant finding from these studies was the formation of a polar degradate component, which appears to be an abiotic process as it occurred in both sterile and non-sterile soils. oup.com The use of Sarafloxacin-d8 in similar study designs, coupled with LC-MS analysis, would allow for precise quantification of the parent compound and structural elucidation of such degradants in complex soil extracts.

| Soil Type | Mineralization to ¹⁴CO₂ (% of applied) | Key Finding | Reference |

| Loam | 0.58% | Formation of a polar degradate was an abiotic process. | oup.com |

| Silt Loam | 0.49% | Formation of a polar degradate was an abiotic process. | oup.com |

| Sandy Loam | 0.57% | Formation of a polar degradate was an abiotic process. | oup.com |

Pharmacokinetic Study Design and Analytical Support

Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies are essential for determining how an organism processes a compound like sarafloxacin. The use of Sarafloxacin-d8 as an internal standard is fundamental to the analytical methods that support these studies.

The pharmacokinetics of sarafloxacin have been investigated in various species. fao.orgnih.govnih.gov A typical study involves administering a defined dose of sarafloxacin and then collecting biological samples (e.g., plasma, tissues) at various time points. The concentration of sarafloxacin in these samples is measured using analytical techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov

To ensure the reliability of these measurements, Sarafloxacin-d8 is added to each sample during processing. Because Sarafloxacin-d8 is chemically identical to the unlabeled drug, it behaves the same way during extraction and chromatographic separation. However, it is distinguished by the mass spectrometer due to its higher mass. By comparing the detector response of sarafloxacin to that of the known concentration of Sarafloxacin-d8, precise and accurate quantification can be achieved, which is crucial for calculating key PK parameters. This stable isotope dilution method is the gold standard in modern bioanalytical mass spectrometry. nih.gov

| Species | Administration | Cₘₐₓ | Tₘₐₓ | Elimination Half-life (t₁/₂) | Bioavailability (F) | Reference |

| Eel (Anguilla anguilla) | Oral (15 mg/kg) | 2.64 µg/mL (plasma) | 12 h | 30.13 h | N/A | nih.gov |

| Silver Crucian Carp | Oral (10 mg/kg) | 0.79 µg/mL (plasma) | N/A | 46.68 h | 29.15% | nih.gov |

| Silver Crucian Carp | IV (10 mg/kg) | N/A | N/A | 22.58 h | N/A | nih.gov |

Method Development for Quantitative Pharmacokinetic Analysis

The development of a robust and reliable analytical method is the foundation for any quantitative pharmacokinetic analysis. For the determination of sarafloxacin in biological samples, such as plasma or tissue, LC-MS/MS has emerged as the preferred technique due to its high sensitivity and selectivity. core.ac.uk The use of a stable isotope-labeled internal standard like Sarafloxacin-d8 is integral to this methodology, as it compensates for variability during sample preparation and analysis. plos.org

A typical method development process involves the optimization of several key parameters to ensure accurate and precise measurement of the analyte. Sample preparation is a critical first step, often involving protein precipitation or solid-phase extraction to remove interferences from the biological matrix. For instance, a study quantifying various quinolones, including sarafloxacin, in bovine muscle and milk utilized a solid-phase extraction procedure. ugent.be

Chromatographic separation is then optimized to ensure that sarafloxacin is well-resolved from other components in the sample. This involves selecting an appropriate HPLC or UPLC column and mobile phase. For the analysis of fluoroquinolones, a C18 column is often employed with a mobile phase consisting of an aqueous component with a pH modifier (like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ugent.be The gradient elution program is carefully adjusted to achieve optimal separation and peak shape.

The mass spectrometer is tuned to specifically detect and quantify sarafloxacin and its deuterated internal standard, Sarafloxacin-d8. This is typically done in the positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. For sarafloxacin, a common precursor-to-product ion transition is m/z 386.1 → 368.1. A corresponding, but distinct, transition would be monitored for Sarafloxacin-d8 to ensure no cross-talk between the analyte and the internal standard.

The method is then validated according to international guidelines to demonstrate its suitability for its intended purpose. nih.gov Key validation parameters include linearity, accuracy, precision, selectivity, limit of quantification (LOQ), recovery, and stability.

Table 1: Representative LC-MS/MS Method Parameters for Sarafloxacin Analysis

| Parameter | Condition |

| Chromatography | |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized for separation |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition | Sarafloxacin: m/z 386.1 → 368.1 |

| Internal Standard | Sarafloxacin-d8 |

Table 2: Typical Method Validation Performance for a Fluoroquinolone Assay

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Accuracy | Within ±15% of nominal (±20% at LOQ) | 95.0% - 105.0% |

| Precision (CV%) | ≤ 15% (≤ 20% at LOQ) | < 10% |

| Recovery | Consistent and reproducible | 85% - 110% |

| Matrix Effect | Within acceptable limits | Minimal effect observed |

| Limit of Quantification (LOQ) | Sufficient for study needs | e.g., 2.0 µg/kg nih.gov |

Evaluation of Deuterium Isotope Effects on Analytical Performance in Pharmacokinetic Studies

The use of a deuterated internal standard is predicated on the assumption that it behaves identically to the unlabeled analyte during extraction, chromatography, and ionization. However, the substitution of hydrogen with deuterium can sometimes lead to what are known as deuterium isotope effects. These effects arise from the greater mass of deuterium and the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.

In the context of LC-MS/MS analysis, a primary concern is the potential for chromatographic separation between the deuterated internal standard and the analyte. This phenomenon, known as the "isotope effect on chromatography," can result in slightly different retention times. If this separation is significant, it could lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement as they elute from the column, potentially compromising the accuracy of quantification.

Furthermore, deuterium substitution can, in some cases, influence the fragmentation of the molecule in the mass spectrometer's collision cell. This could alter the ratio of product ions compared to the unlabeled analyte, although this is generally a less common issue with the soft ionization techniques used in modern LC-MS/MS.

While significant deuterium isotope effects are relatively rare, their potential impact necessitates careful evaluation during method development and validation. A key aspect of this evaluation is to co-inject the analyte and the deuterated internal standard and carefully examine their chromatographic peak shapes and retention times. The absence of a significant shift in retention time provides confidence that the deuterated standard will accurately track the analyte.

Role of Sarafloxacin D8 Hydrochloride Trihydrate in Regulatory Science and Quality Assurance

Development of Certified Reference Materials for Pharmaceutical and Veterinary Drug Residue Analysis

Certified Reference Materials (CRMs) are the bedrock of analytical quality control, providing a benchmark against which laboratories can validate their methods and ensure their results are traceable to a known standard. Sarafloxacin-d8 (hydrochloride trihydrate) is available as a CRM, produced by manufacturers accredited to ISO 17034, an international standard that outlines the requirements for the competence of reference material producers. lgcstandards.com This ensures that the material meets high standards of quality and reliability.

The development of such a CRM involves the synthesis of the deuterated compound, where eight hydrogen atoms in the piperazinyl group of the sarafloxacin (B1681457) molecule are replaced with deuterium (B1214612). caymanchem.comsigmaaldrich.com This isotopic labeling results in a compound that is chemically almost identical to the non-labeled sarafloxacin but has a different molecular weight, allowing it to be distinguished by mass spectrometry. caymanchem.com The CRM is then rigorously characterized to determine its purity and concentration. This process typically involves techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). sigmaaldrich.com The certificate of analysis for a commercially available Sarafloxacin-d8 (hydrochloride trihydrate) CRM provides key information about the product, as detailed in the table below.

Table 1: Characteristics of a Sarafloxacin-d8 (hydrochloride trihydrate) Certified Reference Material

| Property | Value |

|---|---|

| Synonym | 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazin-d8-1-yl)-3-quinolinecarboxylic acid hydrochloride trihydrate |

| Empirical Formula | C₂₀D₈H₉F₂N₃O₃ · HCl · 3H₂O |

| Molecular Weight | 483.92 |

| Purity | ≥99% deuterated forms (d₁-d₈) |

| Grade | Analytical Standard |

| Product Line | VETRANAL® |

| Applications | Pharmaceutical (small molecule) |

Data sourced from publicly available certificates of analysis for analytical standards. sigmaaldrich.com

The availability of a well-characterized CRM for Sarafloxacin-d8 is crucial for laboratories conducting veterinary drug residue analysis. It allows them to calibrate their instruments and validate their analytical methods, ensuring that their measurements of sarafloxacin residues in animal-derived food products are accurate and reliable. This is exemplified in studies developing CRMs for other fluoroquinolones, such as enrofloxacin (B1671348) and ciprofloxacin (B1669076) in chicken meat, where isotope dilution-liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) is used for certification, highlighting the importance of isotopically labeled standards in this process. asean.org

Standardization of Analytical Methods for Environmental Monitoring

The presence of fluoroquinolones in the environment, particularly in water sources, is a growing concern due to the potential for the development of antibiotic-resistant bacteria. nih.gov Accurate and standardized analytical methods are therefore essential for monitoring the levels of these compounds in environmental matrices. Sarafloxacin-d8 (hydrochloride trihydrate) plays a key role in the standardization of these methods, particularly those that utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In environmental analysis, the sample matrix (e.g., wastewater, river water) is often complex and can interfere with the detection of the target analyte, a phenomenon known as the matrix effect. Using a deuterated internal standard like Sarafloxacin-d8, which has very similar chemical and physical properties to the non-labeled sarafloxacin, helps to compensate for these matrix effects. mdpi.com The internal standard is added to the sample at a known concentration before sample preparation and analysis. Any loss of the analyte during the process or any suppression or enhancement of the signal during analysis will affect the internal standard in the same way, allowing for an accurate quantification of the analyte. mdpi.com

Research on the determination of fluoroquinolones in wastewater has demonstrated the effectiveness of LC-MS/MS methods. sigmaaldrich.comnih.gov While these studies may not always explicitly name Sarafloxacin-d8, they rely on the principle of using isotopically labeled internal standards to ensure the accuracy and reliability of their results. The validation of such methods involves assessing parameters like linearity, accuracy, and precision, all of which are strengthened by the use of a suitable internal standard. nih.gov A study on the determination of quinolones in various water matrices highlighted that the use of corresponding isotope-labeled internal standards effectively minimized or eliminated matrix effects. mdpi.com This underscores the critical function of compounds like Sarafloxacin-d8 in the standardization of analytical methods for robust environmental monitoring.

Table 2: Key Parameters in the Validation of an LC-MS/MS Method for Fluoroquinolone Analysis in Water

| Validation Parameter | Typical Acceptance Criteria | Role of Sarafloxacin-d8 (as an internal standard) |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Ensures proportional response across a range of concentrations, with the internal standard correcting for variability. |

| Accuracy (Recovery) | Typically 80-120% | The internal standard helps to correct for losses during sample preparation and matrix-induced signal suppression or enhancement, leading to more accurate recovery values. |

| Precision (RSD) | < 15-20% | By normalizing the analyte response, the internal standard reduces variability in measurements, improving precision. |

| Limit of Quantification (LOQ) | Sufficiently low for regulatory requirements | The use of an internal standard can improve the signal-to-noise ratio, potentially lowering the LOQ. |

This table represents typical parameters and criteria in analytical method validation and the general role of an internal standard. researchgate.net

Quality Control in Food Safety Testing Programs Utilizing Deuterated Standards

Ensuring the safety of the food supply is a primary concern for regulatory agencies worldwide. This involves monitoring for the presence of veterinary drug residues, such as sarafloxacin, in food products of animal origin. nih.govnih.gov Deuterated internal standards like Sarafloxacin-d8 (hydrochloride trihydrate) are fundamental to the quality control of analytical methods used in these food safety testing programs. caymanchem.comjfda-online.comshimadzu.com

The use of Sarafloxacin-d8 as an internal standard in methods for analyzing food matrices like poultry, pork, and seafood significantly enhances the reliability of the results. nih.govjfda-online.comshimadzu.com These matrices are complex and can introduce significant matrix effects during analysis. By incorporating a deuterated standard, laboratories can correct for these effects, leading to more accurate and precise quantification of sarafloxacin residues. jfda-online.com

A study on the simultaneous determination of four fluoroquinolone residues, including sarafloxacin, in poultry meat and pork using gas chromatography-tandem mass spectrometry (GC-MS/MS) provides a clear example of the application of these quality control principles. nih.gov The method was validated by assessing key performance characteristics, demonstrating its suitability for routine monitoring. The high recovery rates and low relative standard deviations (RSDs) achieved in this study are indicative of a well-controlled analytical process, a feat made more achievable through the principles of internal standardization. nih.gov

Table 3: Validation Data for the Determination of Sarafloxacin in Poultry Meat and Pork by GC-MS/MS

| Matrix | Fortification Level (µg/kg) | Recovery (%) | Intraday RSD (%) | Interday RSD (%) |

|---|---|---|---|---|

| Poultry Meat | 2.0 | 85.32 | 4.75 | 6.11 |

| 10.0 | 90.94 | 2.89 | 4.23 | |

| 20.0 | 88.67 | 1.75 | 3.51 | |

| Pork | 2.0 | 77.97 | 3.56 | 5.89 |

| 10.0 | 86.45 | 2.41 | 4.17 | |

| 20.0 | 82.13 | 2.98 | 3.96 |

Data adapted from a study on the confirmation of fluoroquinolone residues in poultry meat and pork. nih.gov

The limits of detection (LOD) and quantification (LOQ) for sarafloxacin in this validated method were 1.0 µg/kg and 2.0 µg/kg, respectively. nih.gov These low detection limits are crucial for ensuring that food products comply with the maximum residue limits (MRLs) set by regulatory bodies. For instance, the MRL for sarafloxacin in chicken meat is 10 µg/kg in both China and the European Union. nih.gov The use of deuterated standards in quality control programs provides the confidence needed to enforce these regulations and protect consumers.

Q & A

Q. What analytical methods are recommended for quantifying Sarafloxacin-d8 (hydrochloride trihydrate) in biological matrices?

Sarafloxacin-d8, a deuterated internal standard, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Isotope dilution with deuterated analogs (e.g., ciprofloxacin-D8 ) minimizes matrix effects. Method validation should include calibration curves (1–100 ng/mL), precision (CV <15%), and recovery studies in relevant biological fluids (plasma, urine). Ensure chromatographic separation of Sarafloxacin-d8 from its non-deuterated form to avoid interference .

Q. How does the deuterium labeling in Sarafloxacin-d8 affect its physicochemical properties compared to the non-deuterated form?

Deuterium substitution at eight positions reduces metabolic degradation by stabilizing C-D bonds, prolonging half-life in pharmacokinetic studies. However, it minimally alters polarity, requiring careful optimization of mobile phases in HPLC to resolve Sarafloxacin-d8 from endogenous compounds. Comparative solubility studies in aqueous buffers (pH 3–9) are advised to confirm similarity to the parent compound .

Q. What synthetic strategies are employed to prepare Sarafloxacin-d8 (hydrochloride trihydrate)?

Synthesis involves deuterium exchange at specific positions (e.g., piperazine ring) using deuterated reagents (D₂O, CD₃OD) under controlled conditions. Post-synthesis, purity is validated via NMR (e.g., absence of protio peaks at δ 2.5–3.5 ppm) and high-resolution MS. Trihydrate formation is confirmed by thermogravimetric analysis (TGA) to quantify water content (≈13% weight loss at 100–150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for Sarafloxacin-d8 across different studies?

Discrepancies often arise from variability in assay conditions (e.g., ionization suppression in LC-MS) or differences in animal models. To reconcile

Q. What experimental design considerations are critical for assessing Sarafloxacin-d8 stability under varying storage conditions?

Design accelerated stability studies by exposing the compound to:

- Temperature/humidity stress (40°C/75% RH for 6 months).

- Photolytic degradation (ICH Q1B guidelines). Analyze degradation products via LC-MS and compare with forced degradation samples (acid/base/oxidative treatments). Note that hydrochloride trihydrate forms may deliquesce under high humidity, requiring desiccant-packed storage .

Q. How can researchers optimize the detection limit of Sarafloxacin-d8 in complex matrices like wastewater or tissue homogenates?

Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to enhance recovery. Use matrix-matched calibration standards to correct for ion suppression. For tissue samples, enzymatic digestion (proteinase K) followed by ultrasonication improves extraction efficiency. Limit of quantification (LOQ) can be pushed to 0.1 ng/mL by employing micro-HPLC columns (1.0 mm ID) .

Q. What mechanistic insights can be gained from studying Sarafloxacin-d8’s interaction with bacterial topoisomerases?

Sarafloxacin-d8’s fluoroquinolone structure inhibits DNA gyrase (Gram-negative bacteria) and topoisomerase IV (Gram-positive). Use fluorescence anisotropy to measure binding affinity (Kd) to purified enzymes. Compare inhibition kinetics with non-deuterated Sarafloxacin to assess isotopic effects on target engagement. Mutagenesis studies (e.g., Ser84Leu in gyrA) can clarify resistance mechanisms .

Methodological Notes

- Data Contradiction Analysis : Always cross-reference batch-specific certificates of analysis (CoA) for deuterium enrichment (>98% required for isotopic fidelity) .

- Advanced Characterization : Pair NMR with X-ray diffraction to confirm crystal structure and hydrate stoichiometry .

- Ethical Compliance : Adhere to guidelines for handling hazardous decomposition products (e.g., toxic fumes during combustion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.